molecular formula C4H6N4OS B13122637 6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B13122637
M. Wt: 158.18 g/mol
InChI Key: DPUWCAQLTJRAIO-UHFFFAOYSA-N
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Description

6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that contains both hydrazine and thioxo groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of appropriate hydrazine derivatives with thioxo compounds under controlled conditions. Common reagents might include hydrazine hydrate and thiourea, with reactions often carried out in solvents like ethanol or water at elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might convert the thioxo group to a thiol or other reduced forms.

    Substitution: The hydrazinyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents might include sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions could involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and its derivatives are of interest in several research areas:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for potential antimicrobial, antiviral, and anticancer activities.

    Industry: May be used in the development of new materials or as catalysts in various chemical processes.

Mechanism of Action

The mechanism of action for compounds like 6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one would depend on their specific biological targets. They might interact with enzymes, receptors, or other molecular targets, disrupting normal cellular processes and leading to their observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the hydrazinyl group but shares the thioxo and pyrimidinone structure.

    6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains an amino group instead of a hydrazinyl group.

Uniqueness

6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both hydrazinyl and thioxo groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C4H6N4OS

Molecular Weight

158.18 g/mol

IUPAC Name

6-hydrazinyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C4H6N4OS/c5-8-2-1-3(9)7-4(10)6-2/h1H,5H2,(H3,6,7,8,9,10)

InChI Key

DPUWCAQLTJRAIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)NC1=O)NN

Origin of Product

United States

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